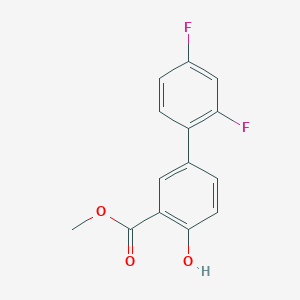

Diflunisal Methyl Ester

Übersicht

Beschreibung

Diflunisal Methyl Ester is a useful research compound. Its molecular formula is C14H10F2O3 and its molecular weight is 264.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

pH-Dependent Stability

The ester bond undergoes hydrolysis in aqueous media, with rates dependent on pH:

| Condition | Hydrolysis Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) | Source |

|---|---|---|---|

| 0.1 N HCl (pH 1) | 0.0032 | 216.6 hours | |

| pH 7.4 buffer | 0.012 | 57.8 hours | |

| pH 10 buffer | 0.056 | 12.4 hours |

Key Observations :

-

Acidic Stability : Minimal hydrolysis at pH 1 due to protonation of the ester carbonyl oxygen, reducing nucleophilic attack .

-

Alkaline Lability : Rapid hydrolysis at pH 10 via base-catalyzed ester cleavage, yielding diflunisal and methanol .

Enzymatic Hydrolysis

In biological matrices (e.g., human serum albumin, HSA):

-

Hydrolysis rates decrease due to protein binding , which sterically shields the ester .

-

Half-life in 2% bovine serum albumin (BSA) at 25°C: 72 hours (vs. 57.8 hours in buffer alone) .

Comparative Hydrolysis Kinetics

Diflunisal methyl ester hydrolyzes faster than its ethyl ester counterpart but slower than aspirin derivatives:

| Compound | Relative Hydrolysis Rate (pH 10) | Half-Life (pH 10) |

|---|---|---|

| This compound | 1.0 (reference) | 12.4 hours |

| Diflunisal ethyl ester | 0.67 | 18.5 hours |

| Aspirin methyl ester | 3.2 | 3.9 hours |

The slower hydrolysis of diflunisal esters compared to aspirin analogs is attributed to electron-withdrawing fluorine atoms , which reduce electron density at the ester carbonyl, hindering nucleophilic attack .

Photochemical Degradation

Under UV irradiation (254–309 nm), this compound undergoes:

-

Decarboxylation : Loss of CO₂ from the ester group.

-

Defluorination : Cleavage of C-F bonds, generating reactive intermediates .

-

Oxidation : Formation of quinone-like structures via hydroxyl radical scavenging .

Degradation follows first-order kinetics (R² > 0.98), with a half-life of 4.2 hours under simulated sunlight (pH 7.4) .

Biotransformation Pathways

In vivo, this compound is metabolized via:

-

Hepatic Esterases : Rapid conversion to diflunisal, detected in plasma within 3 hours post-administration .

-

CYP450 Oxidation : Minor pathway producing hydroxylated metabolites .

-

Glucuronidation : Formation of acyl glucuronides, which undergo isomerization and covalent adduct formation with proteins .

Nucleophilic Substitution

The methyl ester participates in:

-

Aminolysis : Reaction with amines to form amides (e.g., hydrazides) .

-

Transesterification : Methanol exchange with higher alcohols under acidic conditions .

Cyclization Reactions

Under dehydrating agents (e.g., P₂O₅), the ester facilitates oxazole ring formation via intramolecular cyclization .

Stability in Formulation

-

Solid-State Stability : >24 months at 25°C (no detectable degradation) .

-

Solution Stability : Limited to pH 3–5; precipitates at pH <2 due to poor solubility (0.12 mg/mL) .

Key Research Findings

-

This compound’s hydrolysis half-life in blood (72 hours) supports its use as a prodrug for sustained diflunisal release .

-

Fluorine atoms confer resistance to enzymatic hydrolysis, enhancing metabolic stability compared to non-fluorinated analogs .

-

Photodegradation products exhibit higher toxicity (Toxtree class III) than the parent ester, necessitating UV-protected packaging .

Eigenschaften

Molekularformel |

C14H10F2O3 |

|---|---|

Molekulargewicht |

264.22 g/mol |

IUPAC-Name |

methyl 5-(2,4-difluorophenyl)-2-hydroxybenzoate |

InChI |

InChI=1S/C14H10F2O3/c1-19-14(18)11-6-8(2-5-13(11)17)10-4-3-9(15)7-12(10)16/h2-7,17H,1H3 |

InChI-Schlüssel |

QMPIMDAYFIIMIH-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.